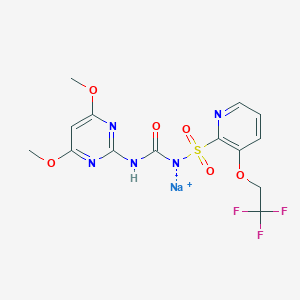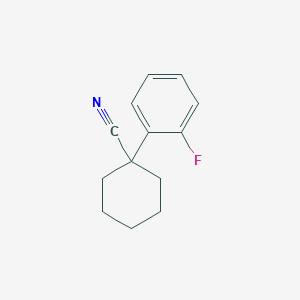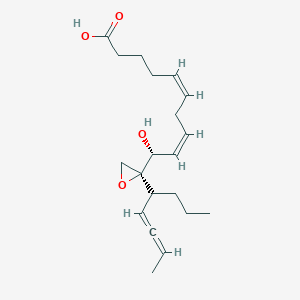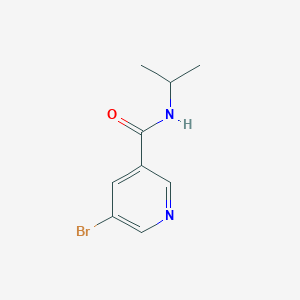
Longistylin C
説明
Longistylin C is a stilbenoid, a type of natural product found in Lonchocarpus acuminatus, Lonchocarpus chiricanus, and Cajanus cajan . It has the molecular formula C20H22O2 .
Synthesis Analysis
Longistylin C has been successfully synthesized using Horner-Wadsworth-Emmons (HWE) and 1,3-sigma rearrangement reactions as key steps. The synthesis process involves six steps starting from 3,5-dimethoxy benzoic acid . In addition, several derivatives of Longistylin C have been synthesized for research purposes .
Molecular Structure Analysis
The molecular structure of Longistylin C includes a total of 45 bonds, 23 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic hydroxyl, and 1 aromatic ether .
Physical And Chemical Properties Analysis
Longistylin C has a molecular weight of 294.4 g/mol. It has 1 hydrogen bond donor and 2 hydrogen bond acceptors. It has 5 freely rotating bonds. Its exact mass is 294.161979940 g/mol . More detailed physical and chemical properties may be available from specialized databases .
科学的研究の応用
Antimicrobial Activity Against MRSA
Longistylin C has been identified as a potent antimicrobial agent against methicillin-resistant Staphylococcus aureus (MRSA). It exhibits the ability to inhibit bacterial proliferation and biofilm formation, which are crucial in the fight against antibiotic-resistant strains .
Food Safety and Preservation
In the context of food science, Longistylin C’s antibacterial properties can be harnessed to improve food safety. Its efficacy in preventing biofilm formation on food contact surfaces can significantly reduce the risk of foodborne illnesses and extend the shelf life of food products .
Pharmacological Potential
Longistylin C is part of the stilbenes family, compounds known for their diverse pharmacological activities. It has been associated with therapeutic applications for various conditions, including diabetes, hepatitis, malaria, and cancer, due to its bioactive properties .
Biotechnology Applications
The biofilm-inhibiting capability of Longistylin C is not only beneficial for medical and food industries but also holds promise in biotechnological applications. It could be used to control microbial growth in bioreactors and other equipment where biofilms are a concern .
Agricultural Benefits
In agriculture, Longistylin C could be used to develop plant protectants or treatments that prevent bacterial infections, thereby improving crop yield and quality. Its natural origin makes it an attractive alternative to synthetic chemicals .
Material Science Innovations
Research suggests that stilbenes like Longistylin C could contribute to material science by enhancing the properties of biomaterials. For instance, they could be used to create materials with inherent antimicrobial properties, useful in medical devices and implants .
作用機序
Target of Action
Longistylin C, a natural stilbene, has been found to exhibit significant antibacterial activity, particularly against Staphylococcus aureus and even methicillin-resistant Staphylococcus aureus (MRSA) . These bacteria are the primary targets of Longistylin C. Staphylococcus aureus is a gram-positive bacterium that is responsible for various infections, ranging from minor skin infections to severe diseases such as pneumonia and septicemia .
Mode of Action
Longistylin C interacts with its bacterial targets by inhibiting their growth and proliferation . It also effectively inhibits biofilm formation, a protective mechanism employed by bacteria to enhance their resistance to antibiotics . Furthermore, Longistylin C downregulates the expression of key genes related to the adhesion and virulence of MRSA , thereby reducing the bacteria’s ability to infect and cause disease.
Biochemical Pathways
It is known that the compound disrupts glycerophospholipid metabolism and cytokinin biosynthesis , which are crucial for bacterial growth and survival. By interfering with these pathways, Longistylin C exerts its antibacterial effects .
Result of Action
The result of Longistylin C’s action is the inhibition of bacterial growth and proliferation, as well as the prevention of biofilm formation . This leads to a decrease in the virulence of MRSA, reducing its ability to cause infection and disease .
Action Environment
The action of Longistylin C can be influenced by various environmental factors. For instance, the compound’s antibacterial activity was tested at 37 °C, a temperature that is optimal for the growth of Staphylococcus aureus . .
特性
IUPAC Name |
3-methoxy-4-(3-methylbut-2-enyl)-5-[(E)-2-phenylethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2/c1-15(2)9-12-19-17(13-18(21)14-20(19)22-3)11-10-16-7-5-4-6-8-16/h4-11,13-14,21H,12H2,1-3H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAWEPOBHKEHPO-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C=C1OC)O)C=CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=C(C=C1OC)O)/C=C/C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317571 | |
| Record name | Longistylin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Longistylin C | |
CAS RN |
64125-60-6 | |
| Record name | Longistylin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64125-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3-methoxy-4-(3-methyl-2-butenyl)-5-(2-phenylethenyl)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064125606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Longistylin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential anti-cancer effects of Longistylin C?
A1: While the exact mechanism of action remains under investigation, Longistylin C has demonstrated promising anti-proliferative effects against several human cancer cell lines in vitro. These include breast cancer (MDA-MB-231) [], cervical cancer (HeLa) [], liver cancer (HepG2) [], colon cancer (SW480) [], and non-small cell lung cancer (A549, NCI-H460, and NCI-H1299) []. Notably, Longistylin C exhibited strong suppression of MDA-MB-231, HeLa, HepG2, and SW480 cell lines with IC50 values ranging from 14.4 to 19.6 μmol/L [].
Q2: Has Longistylin C shown activity against bacterial biofilms?
A2: Yes, recent research [] suggests that Longistylin C, along with two other stilbenes from pigeon pea, possesses notable activity against methicillin-resistant Staphylococcus aureus biofilm formation. This finding highlights its potential as a lead compound for developing novel antibacterial agents.
Q3: What is the chemical structure of Longistylin C?
A3: Longistylin C is a stilbene derivative. Its chemical structure consists of two benzene rings connected by an ethylene bridge, with specific substitutions on the rings. You can find the detailed structural elucidation in the referenced research articles. [, , , ].
Q4: What is the molecular formula and weight of Longistylin C?
A4: The molecular formula of Longistylin C is C20H22O3, and its molecular weight is 310.39 g/mol. []
Q5: What spectroscopic data is available for Longistylin C?
A5: Longistylin C has been characterized using various spectroscopic techniques, including 1H and 13C NMR spectroscopy and mass spectrometry. These analyses have confirmed its structure and provided valuable insights into its chemical properties. [, ]
Q6: How is Longistylin C typically isolated and purified?
A6: Longistylin C can be isolated from the leaves of Cajanus cajan (pigeon pea) using techniques like silica gel column chromatography [, ] and elution-extrusion counter-current chromatography [].
Q7: Have there been any studies on the stability of Longistylin C under different conditions?
A7: While specific stability studies on Longistylin C haven't been extensively detailed in the provided research, its successful isolation and characterization suggest a certain level of stability under standard laboratory conditions. Further research is needed to comprehensively evaluate its stability profile under various storage conditions, pH levels, and temperatures.
Q8: What analytical methods are used to quantify Longistylin C?
A9: High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is commonly employed to quantify Longistylin C. This method allows for the separation and detection of the compound in complex mixtures, such as plant extracts. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B27733.png)


![(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester](/img/structure/B27741.png)


![2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B27746.png)


